molecular formula C10H8O4 B8764994 3,6-Dioxabicyclo[6.3.1]dodeca-1(12),8,10-triene-2,7-dione CAS No. 7337-81-7

3,6-Dioxabicyclo[6.3.1]dodeca-1(12),8,10-triene-2,7-dione

Cat. No. B8764994
M. Wt: 192.17 g/mol
InChI Key: LZFNKJKBRGFWDU-UHFFFAOYSA-N
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Patent
US03959200

Procedure details

Dimethyl isophthalate, 1.37 kg, and ethylene glycol, 0.92 kg, were charged into a reactor together with an ester exchange catalyst which was a mixture of 2.05 g manganese acetate and 1.35 g diantimony trixoide. The ester exchange reaction was carried out as described in Example 1, and 3.29 kg of bis(hydroxyethyl)adipate was added to the product thus obtained. The polymerization was carried out at 265°C. at 1 mm Hg pressure for 6 hours to provide a poly(ethylene isophthalate/adiphate) having a mol ratio of isophthalate to adipate of 33 to 67 and having an intrinsic viscosity of 0.56, as determined in a solvent mixture of 25 volume percent trifluoroacetic acid and 75 volume percent methylene chloride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.29 kg
Type
reactant
Reaction Step Three
Quantity
1.35 g
Type
reactant
Reaction Step Four
Quantity
2.05 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O:13][CH3:14])(=[O:12])[C:2]1[CH:11]=[CH:10][CH:9]=[C:4]([C:5]([O:7][CH3:8])=[O:6])[CH:3]=1.[Sb]#[Sb].OCCOC(=O)CCCCC(OCCO)=O>C([O-])(=O)C.[Mn+2].C([O-])(=O)C.C(O)CO>[C:5]1(=[O:6])[O:7][CH2:8][CH2:14][O:13][C:1](=[O:12])[C:2]2=[CH:11][CH:10]=[CH:9][C:4]1=[CH:3]2 |f:3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC(C(=O)OC)=CC=C1)(=O)OC
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CO)O
Step Two
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
3.29 kg
Type
reactant
Smiles
OCCOC(CCCCC(=O)OCCO)=O
Step Four
Name
Quantity
1.35 g
Type
reactant
Smiles
[Sb]#[Sb]
Name
Quantity
2.05 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Mn+2].C(C)(=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to the product
CUSTOM
Type
CUSTOM
Details
thus obtained

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C1(C2=CC(C(=O)OCCO1)=CC=C2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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